2-fluoro-4-methoxy-N-methylbenzamide
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Overview
Description
2-Fluoro-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzoic acid and methylamine.
Activation: The carboxylic acid group of 2-fluoro-4-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with methylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 2-Fluoro-4-methoxybenzoic acid or 2-fluoro-4-methoxybenzaldehyde.
Reduction: 2-Fluoro-4-methoxy-N-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Similar structure but lacks the fluorine and methoxy groups.
4-Fluoro-N-methylbenzamide: Similar structure but lacks the methoxy group.
2-Fluoro-N-methylbenzamide: Similar structure but lacks the methoxy group at the 4-position.
Uniqueness
2-Fluoro-4-methoxy-N-methylbenzamide is unique due to the presence of both the fluorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-fluoro-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRXCVWAWGLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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